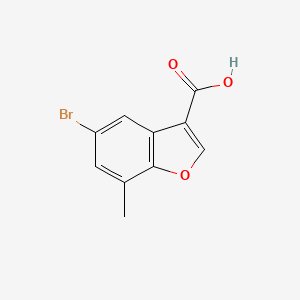

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Overview

Description

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1492450-22-2 . It has a molecular weight of 255.07 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The InChI code for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is 1S/C10H7BrO3/c1-5-2-6 (11)3-7-8 (10 (12)13)4-14-9 (5)7/h2-4H,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid are not detailed in the search results, benzofuran compounds are known to be involved in a variety of reactions . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 255.07 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid,” focusing on unique applications:

Serotonin Receptor Binding

5-Bromobenzofuran derivatives have been used in the synthesis of compounds that bind strongly and selectively to the serotonin receptor 5-HT2A, which is significant for studies related to neurological processes and disorders .

Anticancer Activity

Substituted benzofurans, including those related to the compound , have shown dramatic anticancer activities. They have been found to inhibit cell growth in various types of cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Dual CDK2/GSK-3β Inhibition

Benzofuran hybrids have been designed and synthesized as dual CDK2/GSK-3β inhibitors targeting breast cancer, indicating the potential therapeutic applications of benzofuran derivatives in cancer treatment .

Cytotoxicity Experiments

Benzofuran compounds have been evaluated for their cytotoxicity towards various cell lines. The interaction with genomic DNA, possibly by intercalation, is hypothesized as a reason for observed cytotoxicity, which is relevant for developing chemotherapeutic agents .

Natural Product Synthesis

Research on natural products containing benzofuran has increased significantly. These natural products are being studied and screened for biological activities, which may include compounds similar to "5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid" .

Safety And Hazards

Future Directions

Benzofuran compounds, such as 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name |

5-bromo-7-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGQFYMPLVYMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid | |

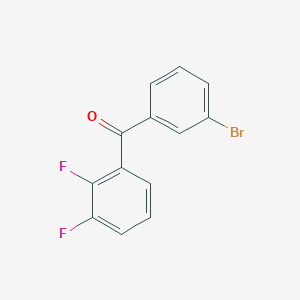

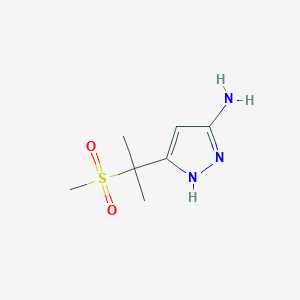

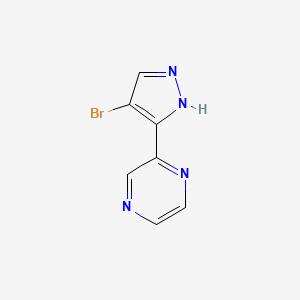

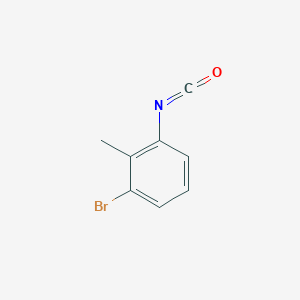

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)